

Physicochemical properties of 5-Methoxybenzimidazole

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Compound of Interest

Compound Name: 5-Methoxybenzimidazole

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An In-Depth Technical Guide to the Physicochemical Properties of **5-Methoxybenzimidazole**

Introduction

5-Methoxybenzimidazole is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its benzimidazole core, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. The addition of a methoxy group at the 5-position significantly influences its electronic properties and metabolic profile, making it a key intermediate in the synthesis of proton pump inhibitors (PPIs) like omeprazole.[1] This guide provides a comprehensive overview of the core physicochemical properties of **5-Methoxybenzimidazole**, offering foundational knowledge for researchers, scientists, and drug development professionals.

Molecular Identity and Structure

The fundamental identity of a chemical compound is rooted in its structure and molecular formula. **5-Methoxybenzimidazole** is structurally characterized by a benzimidazole ring system with a methoxy (-OCH₃) group attached to the 5-position of the benzene ring.

- Chemical Formula: C₈H₈N₂O[2]
- Molecular Weight: 148.16 g/mol [3][4]

- CAS Number: 4887-80-3[2][3]
- IUPAC Name: 5-Methoxy-1H-benzimidazole[4] (Also referred to as 6-methoxy-1H-benzimidazole depending on the tautomeric form and numbering convention).[2]

Caption: Chemical structure of **5-Methoxybenzimidazole**.

Physical and Chemical Properties

The physical and chemical properties of **5-Methoxybenzimidazole** are essential for its handling, formulation, and reaction chemistry.

Quantitative Physical Data

A summary of the key physical properties is presented below for quick reference.

Property	Value	Source(s)
Appearance	White to light brown or yellowish crystalline powder.	[3][5]
Melting Point	121-126 °C	[2][3]
Boiling Point	190-195 °C at 0.03 Torr	[3]
Density (Predicted)	1.244 ± 0.06 g/cm ³	[3]
pKa (Predicted)	13.12 ± 0.10	[3]

Solubility Profile

The solubility of a compound is critical for its application in synthesis and for formulation in drug development. **5-Methoxybenzimidazole** exhibits the following solubility characteristics:

- Water: Generally reported as insoluble or sparingly soluble.[6][7]
- Organic Solvents: Soluble in methanol and DMSO.[1][8] Its solubility in ethanol is described as slight.[6][9]

- **Aqueous Solutions:** It is soluble in alkaline solutions, such as 10% sodium hydroxide, which is consistent with the acidic proton on the imidazole ring.[1]

The imidazole moiety's N-H proton can be deprotonated under basic conditions, forming a salt that is more soluble in aqueous media. This behavior is fundamental to its purification and reaction chemistry.

Stability and Storage

Proper storage is crucial to maintain the integrity of **5-Methoxybenzimidazole**.

- **Stability:** The compound is generally stable at room temperature in closed containers under normal storage and handling conditions.[5]
- **Storage Conditions:** It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][5] It is recommended to keep it away from moisture and strong light or heat.[10] Some sources note that it is air sensitive and may change color under light.[6][9]

Spectroscopic and Crystallographic Characterization

Spectroscopic data provides the fingerprint of a molecule, allowing for its unambiguous identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. While specific spectra for **5-Methoxybenzimidazole** were not directly available in the initial search, typical chemical shifts can be inferred from related structures and general principles.

- **¹H NMR:** The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzimidazole ring, a singlet for the methoxy (-OCH₃) protons, and a broad singlet for the N-H proton. The aromatic signals would exhibit coupling patterns (e.g., doublets, doublet of doublets) depending on their positions relative to one another. For example, data for a related compound shows a singlet for the -OCH₃ protons around 3.8 ppm.[11]

- ^{13}C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The methoxy carbon would appear around 55 ppm, while the aromatic and imidazole carbons would resonate in the 100-160 ppm region.[\[11\]](#)

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The benzimidazole system contains a chromophore that absorbs UV light. Studies on similar benzimidazole derivatives show characteristic absorption maxima (λ_{max}) in the UV range, typically between 250 and 350 nm, corresponding to $\pi \rightarrow \pi^*$ transitions within the aromatic system.[\[12\]](#)[\[13\]](#) The exact position of these peaks is sensitive to the solvent and substitution pattern.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles. While a specific crystal structure for **5-Methoxybenzimidazole** itself was not retrieved, numerous studies on related benzimidazole derivatives have been published.[\[14\]](#)[\[15\]](#) These studies confirm the planarity of the benzimidazole ring system and detail the intermolecular interactions, such as hydrogen bonding and π - π stacking, that govern the crystal packing.[\[15\]](#)

Experimental Protocol: UV-Vis Spectral Analysis

This section provides a standardized protocol for obtaining the UV-Vis absorption spectrum of **5-Methoxybenzimidazole**, a fundamental technique for identity confirmation and purity assessment.

Objective: To determine the wavelength of maximum absorbance (λ_{max}) of **5-Methoxybenzimidazole** in a suitable solvent.

Materials:

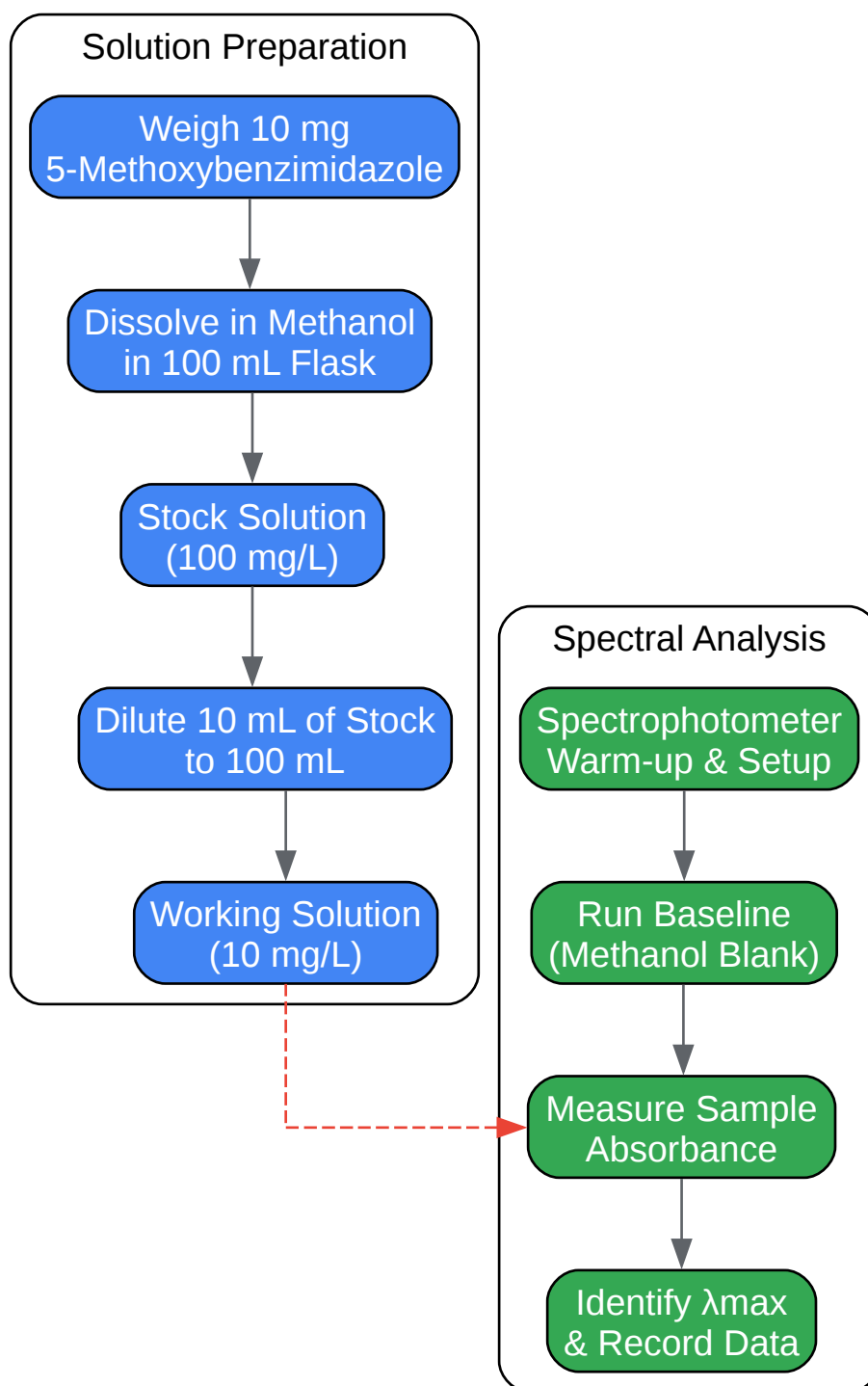
- **5-Methoxybenzimidazole**
- Spectroscopic grade methanol
- Volumetric flasks (10 mL, 100 mL)

- Analytical balance
- Quartz cuvettes (1 cm path length)
- Dual-beam UV-Vis spectrophotometer

Methodology:

- Preparation of Stock Solution (e.g., 100 mg/L):
 - Accurately weigh approximately 10.0 mg of **5-Methoxybenzimidazole** using an analytical balance.
 - Quantitatively transfer the solid to a 100 mL volumetric flask.
 - Add approximately 70 mL of spectroscopic grade methanol and sonicate for 5-10 minutes to ensure complete dissolution.
 - Allow the solution to return to room temperature.
 - Add methanol to the calibration mark and invert the flask several times to mix thoroughly.
- Preparation of Working Solution (e.g., 10 mg/L):
 - Pipette 10.0 mL of the stock solution into a 100 mL volumetric flask.
 - Dilute to the mark with spectroscopic grade methanol and mix well. This dilution step is critical to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.2 - 0.8 A.U.).
- Spectrophotometer Setup:
 - Turn on the spectrophotometer and its lamps (deuterium and tungsten) and allow it to warm up for at least 30 minutes for baseline stability.
 - Set the desired wavelength range for scanning (e.g., 200-400 nm).
- Baseline Correction:

- Fill two quartz cuvettes with the solvent blank (spectroscopic grade methanol).
- Place them in the reference and sample holders of the spectrophotometer.
- Run a baseline scan to zero the instrument across the entire wavelength range. This corrects for any absorbance from the solvent and the cuvettes.
- Sample Measurement:
 - Remove the cuvette from the sample holder and discard the blank.
 - Rinse the cuvette with a small amount of the working solution of **5-Methoxybenzimidazole** and discard the rinsing.
 - Fill the cuvette with the working solution and place it back into the sample holder.
 - Initiate the sample scan.
- Data Analysis:
 - The resulting spectrum will show absorbance as a function of wavelength.
 - Identify the wavelength(s) at which maximum absorbance occurs (λ_{max}).
 - Record the λ_{max} and the corresponding absorbance value.



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Caption: Workflow for UV-Vis spectroscopic analysis.

Applications and Relevance in Drug Development

5-Methoxybenzimidazole is not typically an active pharmaceutical ingredient (API) itself but is a vital intermediate. Its primary and most well-documented use is in the synthesis of omeprazole, a blockbuster drug for treating acid-reflux disorders.[1] The synthesis involves modifying the benzimidazole core, and the methoxy group at the 5-position is a key feature of the final drug molecule.[16] Furthermore, the benzimidazole scaffold is widely explored for various therapeutic activities, including antimicrobial, antiviral, and anti-tumor effects, making derivatives of **5-Methoxybenzimidazole** subjects of ongoing research.[17][18]

Safety and Handling

According to safety data, **5-Methoxybenzimidazole** is classified as an irritant.

- Hazards: It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][19][20] It may also be harmful if swallowed.[21]
- Precautions: When handling, standard personal protective equipment (PPE) should be used, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust.[19][20]
- First Aid: In case of contact with eyes, rinse immediately with plenty of water.[20] If on skin, wash with soap and water. If inhaled, move to fresh air. If ingested, seek medical attention. [20]

Conclusion

5-Methoxybenzimidazole is a compound of significant interest in pharmaceutical chemistry. Its physicochemical properties—moderate melting point, specific solubility profile, and characteristic spectroscopic signature—are well-defined and critical for its use in synthesis. A thorough understanding of its stability, handling requirements, and spectral data is essential for any scientist or researcher working with this important building block. The methodologies for its characterization are standard analytical techniques that, when applied correctly, ensure the quality and identity of the material used in the development of life-saving medicines.

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